Ethyl 2-amino-5-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine in the quinoline ring enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-fluoroquinoline-3-carboxylate typically involves the reaction of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-5-fluoroquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-fluoroquinoline-3-carboxylate involves the inhibition of specific enzymes and pathways. For example, it can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria, making it a potential antimicrobial agent. In cancer therapy, it may inhibit the phosphorylation process of transcription activators such as STAT3, which plays a crucial role in cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxo-1,4-dihydroquinolin-3-carboxylate
Uniqueness
Ethyl 2-amino-5-fluoroquinoline-3-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination enhances its biological activity and stability compared to other quinoline derivatives. The amino group allows for further functionalization, making it a versatile building block for the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C12H11FN2O2 |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl 2-amino-5-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
YURYQYHQWOITQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)F)N |
Origin of Product |
United States |
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